

Application of 4-Chloro-8-nitroquinoline in the Development of Antimicrobial Compounds

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Compound of Interest

Compound Name: 4-Chloro-8-nitroquinoline

Cat. No.: B1348196

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Application Notes

The quinoline scaffold is a cornerstone in the development of numerous antimicrobial agents. The introduction of specific substituents on the quinoline ring can significantly modulate the biological activity of the resulting compounds. **4-Chloro-8-nitroquinoline** is a promising starting material for the synthesis of novel antimicrobial candidates. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution (S_NAr), allowing for the introduction of a wide array of functional groups. Furthermore, the electron-withdrawing nitro group at the 8-position activates the quinoline ring, facilitating the displacement of the chloro group by various nucleophiles. This enhanced reactivity makes **4-Chloro-8-nitroquinoline** an attractive scaffold for generating diverse chemical libraries for antimicrobial screening.

The primary strategy for derivatizing **4-Chloro-8-nitroquinoline** involves the substitution of the 4-chloro group with various amines, thiols, or alcohols to introduce new pharmacophores. These modifications can influence the compound's spectrum of activity, potency, and pharmacokinetic properties. The 8-nitro group, while activating the C-4 position, may also contribute to the biological activity of the final compounds, although its potential for toxicity should be carefully evaluated. Subsequent modification of the nitro group, for instance, by reduction to an amino group, offers further opportunities for structural diversification.

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. One of the most well-established mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. Another proposed mechanism for some quinoline derivatives, particularly those with chelating capabilities like 8-hydroxyquinolines, involves the complexation with essential metal ions, disrupting microbial metabolism. The specific mechanism of action of novel 4-substituted-8-nitroquinoline derivatives would require detailed experimental investigation.

Data Presentation: Antimicrobial Activity of Related Quinoline Derivatives

While specific data for derivatives of **4-Chloro-8-nitroquinoline** is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related 8-nitro and other substituted quinoline compounds against various microbial strains. This data provides a comparative baseline for the potential efficacy of novel compounds derived from **4-Chloro-8-nitroquinoline**.

Compound Class	Derivative	Test Organism	MIC (µg/mL)	Reference
8-Nitrofluoroquinolones	p-toluidine derivative	Staphylococcus aureus	~2-5	[1]
p-chloroaniline derivative	Staphylococcus aureus	~2-5	[1]	
aniline derivative	Staphylococcus aureus	~2-5	[1]	
8-Hydroxyquinolines	5,7-Dichloro-8-hydroxy-2-methylquinoline	Mycobacterium tuberculosis	0.1	[2]
5,7-Dichloro-8-hydroxy-2-methylquinoline	Staphylococcus aureus (MSSA)	2.2	[2]	
5,7-Dichloro-8-hydroxy-2-methylquinoline	Staphylococcus aureus (MRSA)	1.1	[2]	
Chloroquinoline Analogs	7-chloro-2-ethoxyquinoline-3-carbaldehyde	Escherichia coli	(12.00 ± 0.00 mm inhibition zone)	[3]
2,7-dichloroquinoline-3-carboxamide	Escherichia coli	(11.00 ± 0.04 mm inhibition zone)	[3]	

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and antimicrobial evaluation of compounds derived from **4-Chloro-8-nitroquinoline**, based on established procedures for similar quinoline derivatives.[1][4][5][6]

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloro-8-nitroquinoline with Amines

This protocol describes a general method for the synthesis of 4-amino-substituted-8-nitroquinoline derivatives.

Materials:

- **4-Chloro-8-nitroquinoline**
- Desired primary or secondary amine (1.1-2.0 equivalents)
- Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))
- Base (optional, e.g., triethylamine, potassium carbonate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

- In a round-bottom flask, dissolve **4-Chloro-8-nitroquinoline** (1 equivalent) in the chosen solvent.
- Add the desired amine (1.1-2.0 equivalents).
- If the amine salt is used or if the reaction requires a base, add the base (1.5 equivalents).
- Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
- If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 4-amino-8-nitroquinoline derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Materials:

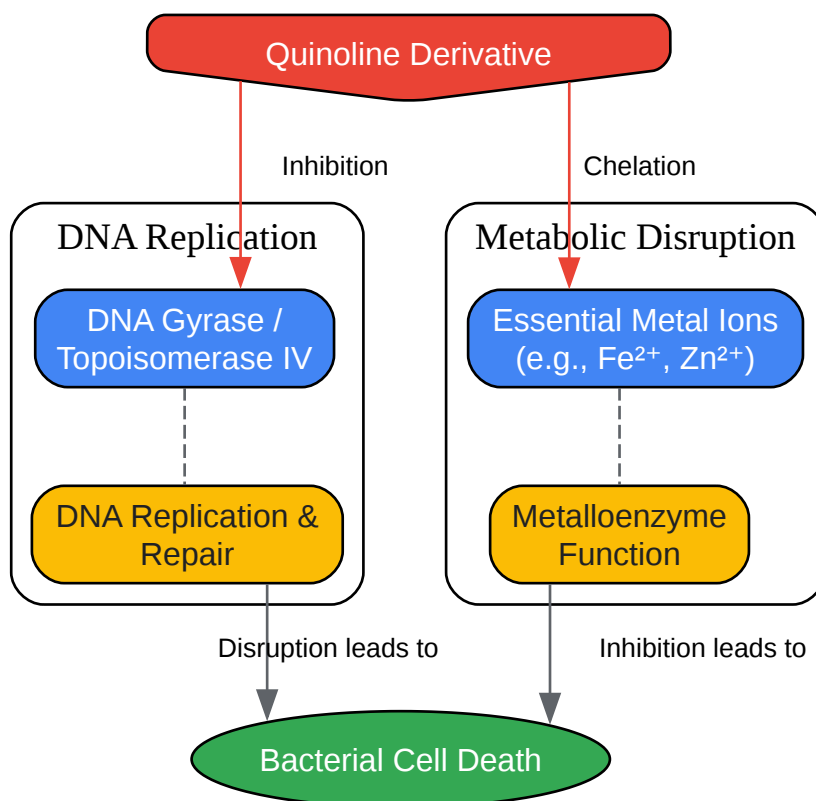
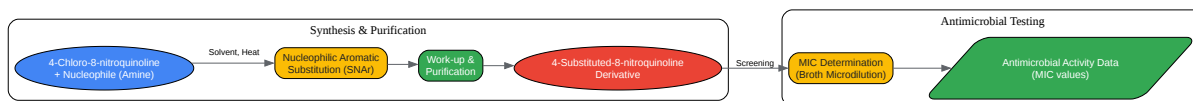
- Synthesized 4-substituted-8-nitroquinoline derivatives
- Bacterial or fungal strains
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Spectrophotometer or microplate reader
- Positive control (standard antibiotic)
- Negative control (broth only)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
- Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve the desired final concentration in the wells.
- Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
- Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.
- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Mandatory Visualizations



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